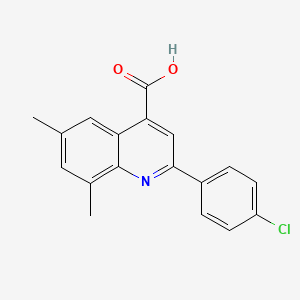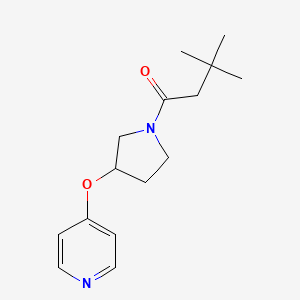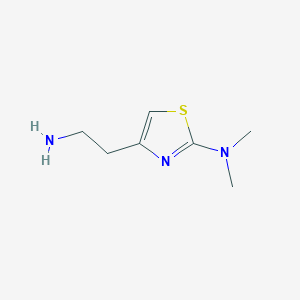![molecular formula C16H18N2O4 B2660741 Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate CAS No. 726159-67-7](/img/structure/B2660741.png)
Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate, also known as Fmoc-Lys(Mtt)-OH, is a synthetic compound used in peptide synthesis. It is a protected form of lysine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes in the body. Fmoc-Lys(Mtt)-OH is widely used in scientific research to study the structure and function of proteins, as well as to develop new drugs and therapies.
Mechanism of Action
The mechanism of action of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH is based on its ability to mimic the structure and function of natural proteins. It can bind to specific receptors on the surface of cells and trigger a cascade of biochemical reactions that regulate various cellular processes. Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH can also inhibit the activity of enzymes that are involved in the progression of diseases, such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects
Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH has several biochemical and physiological effects on the body. It can enhance the activity of immune cells, such as T-cells and B-cells, which play a crucial role in fighting infections and diseases. Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH can also stimulate the production of growth hormones, which are essential for the growth and development of tissues and organs in the body.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH in lab experiments include its high purity, stability, and compatibility with various solvents and reagents. It is also readily available and relatively inexpensive compared to other building blocks used in peptide synthesis. However, the limitations of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH include its low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for the use of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH in scientific research. One potential direction is the development of new drugs and therapies that target specific diseases, such as cancer and autoimmune disorders. Another direction is the use of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH in the synthesis of longer peptides and proteins that have potential applications in biotechnology and medicine. Additionally, the development of new methods for the synthesis and purification of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH involves several steps, starting with the protection of lysine with the Fmoc group. The amino group of lysine is then protected with the Mtt group, and the resulting compound is purified through various chromatographic techniques. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH is primarily used in peptide synthesis, where it serves as a building block for the synthesis of longer peptides and proteins. It is also used in the development of new drugs and therapies, as it can mimic the structure and function of natural proteins. Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate(Mtt)-OH is commonly used in the synthesis of peptides that target cancer cells, infectious diseases, and autoimmune disorders.
properties
IUPAC Name |
methyl 4-[3-(furan-2-ylmethylamino)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-21-16(20)12-4-6-13(7-5-12)18-15(19)8-9-17-11-14-3-2-10-22-14/h2-7,10,17H,8-9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGIQGLPTIEQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCNCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{3-[(2-furylmethyl)amino]propanoylamino}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[4-(Trifluoromethoxy)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2660662.png)



![1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2660668.png)



![3-(6-Bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2660672.png)



